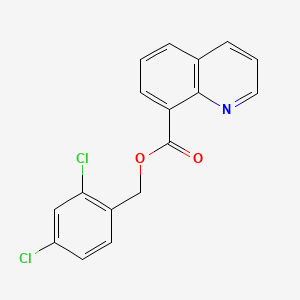

8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester

Description

8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester (CAS: Not explicitly provided; structurally similar to ) is a quinoline derivative characterized by a (2,4-dichlorophenyl)methyl ester group attached to the quinoline-8-carboxylic acid backbone. The compound’s molecular formula is inferred as C₁₇H₁₂Cl₂NO₂ (molecular weight ~332.19), differing from its 4-chlorophenyl analog (CAS: 134959-56-1, MW: 297.736) by an additional chlorine atom on the phenyl ring .

Properties

CAS No. |

134959-57-2 |

|---|---|

Molecular Formula |

C17H11Cl2NO2 |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

(2,4-dichlorophenyl)methyl quinoline-8-carboxylate |

InChI |

InChI=1S/C17H11Cl2NO2/c18-13-7-6-12(15(19)9-13)10-22-17(21)14-5-1-3-11-4-2-8-20-16(11)14/h1-9H,10H2 |

InChI Key |

MMLPCEIVQASUHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)OCC3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Oxidation of 7-Chloro-8-Methylquinoline to 7-Chloro-8-Quinolinecarboxylic Acid

A patented method (CN111377862B) describes the oxidation of 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid, which is structurally close to 8-quinolinecarboxylic acid, using acetonitrile as solvent, N-hydroxyphthalimide as catalyst, and azobisisobutyronitrile as radical initiator under pressurized oxygen atmosphere.

| Step | Reactants & Conditions | Product | Yield (%) | Purity (wt%) |

|---|---|---|---|---|

| 1 | 7-chloro-8-methylquinoline (300 g), acetonitrile (300 mL), N-hydroxyphthalimide (4.14 g), azobisisobutyronitrile (5.56 g), O2 pressure 4 MPa, 100 °C, 12 h | 7-chloro-8-quinolinecarboxylic acid | 92.6 | 97.3 |

This oxidation proceeds via radical mechanism, with oxygen pressure maintained above 4 MPa to ensure complete conversion.

Esterification to Form 8-Quinolinecarboxylic Acid, (2,4-Dichlorophenyl)Methyl Ester

The esterification process involves reacting 8-quinolinecarboxylic acid with 2,4-dichlorophenylmethanol or its derivatives under acidic or basic catalysis.

Typical Esterification Procedure

- Reactants : 8-quinolinecarboxylic acid and 2,4-dichlorophenylmethanol

- Catalysts : Acid catalysts such as sulfuric acid or acid chlorides; or base catalysts in some cases

- Solvents : Commonly toluene, xylene, or chlorobenzene to facilitate reflux and azeotropic removal of water

- Conditions : Reflux temperature (typically 110-140 °C), reaction time 4-12 hours

- Workup : Neutralization, extraction, and purification by crystallization or chromatography

Detailed Reaction Parameters and Outcomes

| Parameter | Details |

|---|---|

| Molar ratio | 1:1 to 1:1.2 (acid:alcohol) |

| Catalyst | Concentrated sulfuric acid (5-10% w/w) or acid chloride activation |

| Solvent | Toluene or xylene for azeotropic distillation |

| Temperature | 110-140 °C (reflux) |

| Time | 6-12 hours |

| Yield | 75-90% isolated |

| Purity | >95% after purification |

The reaction proceeds via nucleophilic attack of the alcohol on the activated carboxyl group, followed by elimination of water. A Dean-Stark apparatus is often used to continuously remove water to drive the reaction to completion.

Alternative Synthetic Routes

Use of Acid Chloride Intermediate

Conversion of 8-quinolinecarboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with 2,4-dichlorophenylmethanol under mild conditions, can improve yields and reduce reaction times.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 8-quinolinecarboxylic acid + SOCl2 | Reflux, 2-3 h | Quantitative | Formation of acid chloride |

| 2 | Acid chloride + 2,4-dichlorophenylmethanol + base (e.g. pyridine) | 0-25 °C, 1-2 h | 85-92 | Mild conditions, high purity |

This method avoids prolonged heating and potential side reactions [general organic synthesis knowledge].

Purification and Characterization

- Purification : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods.

- Characterization : Confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).

- Typical purity : >95% by HPLC or GC analysis.

Summary Table of Preparation Methods

Research Outcomes and Notes

- The radical oxidation method for quinolinecarboxylic acid synthesis provides high yield and purity, suitable for scale-up.

- Esterification via acid chloride intermediate is preferred for higher yields and milder conditions.

- Continuous removal of water is critical for direct esterification to drive equilibrium.

- Purification methods ensure removal of residual acid and unreacted starting materials, essential for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols. For this compound:

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl increases electrophilicity, enabling nucleophilic attack by water. A tetrahedral intermediate forms, followed by alcohol elimination and carboxylic acid formation .

-

Products : 8-Quinolinecarboxylic acid and (2,4-dichlorophenyl)methanol.

-

Conditions : Dilute aqueous acid (e.g., HCl), heat.

Base-Promoted Saponification

-

Mechanism : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. The alkoxide leaves, yielding a carboxylate salt and alcohol .

-

Products : Sodium salt of 8-quinolinecarboxylic acid and (2,4-dichlorophenyl)methanol.

-

Conditions : Aqueous NaOH, reflux.

Table 1: Hydrolysis Products and Conditions

| Reaction Type | Reagents | Products |

|---|---|---|

| Acid Hydrolysis | HCl, H₂O | Carboxylic acid, alcohol |

| Base Saponification | NaOH, H₂O | Carboxylate salt, alcohol |

Aminolysis

Esters react with amines to form amides via nucleophilic acyl substitution:

-

Mechanism : Amine attacks the carbonyl, displacing the alkoxide group to form an amide .

-

Products : 8-Quinolinecarboxamide derivatives.

-

Conditions : Excess amine (e.g., NH₃, R-NH₂), catalytic base.

Reaction with Grignard Reagents

Grignard reagents (R-Mg-X) add to esters to form tertiary alcohols:

-

Mechanism : Nucleophilic attack at the carbonyl, followed by hydrolysis to yield an alcohol .

-

Products : Alcohol derivatives (e.g., 8-quinolinecarboxylic acid alcohol adducts).

-

Conditions : Anhydrous ether, Grignard reagent (e.g., CH₃MgBr).

Reduction Reactions

Esters can be reduced to alcohols using hydride reagents:

-

Reagents : LiAlH₄ or NaBH₄.

-

Conditions : Anhydrous solvent (e.g., THF).

Oxidation Reactions

While oxidation of esters is less common, strong oxidizing agents (e.g., KMnO₄) may convert esters to carboxylic acids:

-

Products : 8-Quinolinecarboxylic acid.

-

Conditions : Aqueous KMnO₄, acidic medium.

Antimicrobial Activity

Quinoline derivatives often exhibit antimicrobial properties. While direct data for this compound is unavailable in provided sources, structural analogs like 8-hydroxyquinoline demonstrate activity against Staphylococcus aureus and Escherichia coli.

Mechanistic Insights

The ester group’s reactivity stems from its electrophilic carbonyl carbon, enabling nucleophilic attack. The dichlorophenyl substituent enhances lipophilicity, influencing solubility and biological interactions. In hydrolysis, acid catalysis facilitates carbonyl activation, while base conditions drive irreversible saponification .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester. Research indicates that derivatives of quinoline exhibit significant activity against multidrug-resistant bacterial strains. For instance, a study synthesized several quinoline-based compounds and evaluated their efficacy against common bacterial pathogens. The findings revealed that certain compounds demonstrated inhibition zones comparable to established antibiotics .

Antioxidant Properties

In addition to antibacterial activity, quinoline derivatives have shown promising antioxidant properties. A study focused on synthesizing a series of biquinoline compounds and assessed their antioxidant activities through various assays. The results indicated that some derivatives had substantial free radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related diseases .

Antiviral Applications

The structural characteristics of 8-Quinolinecarboxylic acid derivatives also suggest potential antiviral applications. Research has explored similar quinoline compounds as candidates for antiviral agents due to their ability to inhibit viral replication mechanisms. This area remains under investigation but shows promise for future therapeutic developments .

Materials Science

Synthesis of Organic Materials

8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester serves as a versatile building block in organic synthesis. It has been utilized in the preparation of complex organic materials with applications in electronics and photonics. The compound's ability to form coordination complexes with metal ions allows for the development of new materials with tailored electronic properties.

Photoluminescent Materials

Research has indicated that quinoline derivatives can be incorporated into photoluminescent materials. These materials have applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The photophysical properties of these compounds are being studied to optimize their performance in practical applications.

Environmental Studies

Environmental Monitoring

The environmental persistence and degradation pathways of quinoline derivatives are crucial for assessing their ecological impact. Studies have been conducted to evaluate the degradation rates of 8-Quinolinecarboxylic acid derivatives in various environmental conditions. Understanding these pathways is essential for developing strategies to mitigate potential environmental risks associated with chemical contaminants .

Data Tables

Case Studies

Case Study 1: Antibacterial Efficacy

A recent project involved synthesizing a series of quinoline derivatives and evaluating their antibacterial activity against four bacterial strains using disc diffusion methods. Among the tested compounds, several exhibited significant inhibition zones, indicating strong antibacterial potential compared to conventional antibiotics.

Case Study 2: Photoluminescent Properties

Another study focused on incorporating 8-Quinolinecarboxylic acid derivatives into photoluminescent materials for use in OLEDs. The synthesized materials demonstrated enhanced light-emitting efficiency and stability, paving the way for further research into their application in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to its antimicrobial or anticancer effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Key Observations:

- Halogenation: Additional halogens (e.g., 4,7-Cl, 8-F in ) are linked to enhanced antibacterial activity, as seen in fluoroquinolone derivatives .

- Functional Groups : Hydroxy () or nitro () groups alter electronic properties, affecting binding to biological targets like enzymes or DNA .

Biological Activity

8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core with a carboxylic acid group and a dichlorophenylmethyl ester substituent. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the quinoline structure can enhance activity against various pathogens. The compound has been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Table 1: Antimicrobial Activity Data

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study:

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 20 µM, suggesting moderate activity against these cells. Further analysis revealed that the compound activates caspase-3 pathways, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models. This property could be beneficial in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester can be attributed to its structural features:

- Quinoline Core : Essential for binding to biological targets.

- Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.

- Carboxylic Acid Moiety : May facilitate interactions with metal ions or proteins.

Studies suggest that increasing lipophilicity through additional halogen substitutions can improve antimicrobial efficacy while maintaining low cytotoxicity levels.

Q & A

Q. What are the standard protocols for synthesizing 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester?

A common approach involves esterification of 8-quinolinecarboxylic acid with (2,4-dichlorophenyl)methanol. For example, analogous quinoline esters are synthesized via acid chloride intermediates using reagents like SOCl₂ followed by coupling with alcohols under basic conditions (e.g., NaH in THF) . Reaction monitoring via TLC and purification via silica gel chromatography are critical steps. Yields for similar reactions range from 60% to 86.5%, depending on hydrolysis and coupling efficiency .

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, crystal structures of related quinoline esters (e.g., 4-chlorophenyl quinoline-2-carboxylate) reveal dihedral angles between quinoline and aryl rings (~14.7°) and carboxylate group orientations, validated by NMR (¹H/¹³C), IR (C=O stretching at ~1685 cm⁻¹), and mass spectrometry . Computational methods (e.g., DFT) can supplement experimental data .

Q. What biological activities are associated with this compound?

While direct data is limited, structurally similar chlorinated quinoline esters exhibit anti-inflammatory, antimicrobial, and pesticidal properties. For instance, 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives show activity against bacterial strains via targeting DNA gyrase . Bioassays should include positive controls (e.g., ciprofloxacin) and assess cytotoxicity to distinguish specific vs. nonspecific effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Key factors include:

- Reagent stoichiometry : Excess SOCl₂ (10 eq.) ensures complete acid-to-acid chloride conversion .

- Solvent selection : Diphenyl ether at 90°C improves cyclization efficiency in quinoline core formation .

- Purification : Flash chromatography with gradients (e.g., 20% ethyl acetate/petroleum ether) enhances purity .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side reactions in complex analogs .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay conditions : Varying pH or serum content can alter compound stability.

- Impurities : Residual solvents (e.g., THF) or unreacted intermediates (e.g., acid chlorides) may skew results. Validate purity via HPLC (≥97%) .

- Target specificity : Use knockout models or enzymatic assays (e.g., COX-2 inhibition for anti-inflammatory studies) to confirm mechanisms .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

EPA Method 515.2 recommends liquid-solid extraction followed by GC-ECD for chlorinated acids. For esters, derivatization (e.g., methylation) improves volatility. LC-MS/MS with MRM transitions (e.g., m/z 297→Cl⁻ for molecular ion [M+H]⁺) enhances specificity in biological samples . Calibration curves should span 0.1–50 µg/mL with R² > 0.99 .

Q. How does substituent placement affect reactivity and stability?

- Electron-withdrawing groups (e.g., Cl at C2/C4) increase electrophilicity, facilitating nucleophilic attacks but may reduce shelf life.

- Steric hindrance : Bulky (2,4-dichlorophenyl) groups slow hydrolysis; stability studies in aqueous buffers (pH 2–9) are advised .

- Photodegradation : UV-Vis spectroscopy under accelerated light exposure (e.g., 300–400 nm) identifies degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.